2-(3-Amino-4-hydroxybenzoyl)benzoic acid

Descripción

BenchChem offers high-quality 2-(3-Amino-4-hydroxybenzoyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Amino-4-hydroxybenzoyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

41378-34-1 |

|---|---|

Fórmula molecular |

C14H11NO4 |

Peso molecular |

257.24 g/mol |

Nombre IUPAC |

2-(3-amino-4-hydroxybenzoyl)benzoic acid |

InChI |

InChI=1S/C14H11NO4/c15-11-7-8(5-6-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,16H,15H2,(H,18,19) |

Clave InChI |

WNAKJMCFTKLYCZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)O)N)C(=O)O |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)O)N)C(=O)O |

Otros números CAS |

41378-34-1 |

Origen del producto |

United States |

Chemical Properties of 2-(3-Amino-4-hydroxybenzoyl)benzoic acid

The following technical guide details the chemical properties, synthesis, and applications of 2-(3-Amino-4-hydroxybenzoyl)benzoic acid , a critical bifunctional intermediate in organic synthesis and drug development.

Content Type: Technical Guide / Whitepaper CAS Registry Number: 41378-34-1 Molecular Formula: C₁₄H₁₁NO₄

Executive Summary

2-(3-Amino-4-hydroxybenzoyl)benzoic acid is an amphoteric aromatic keto-acid serving as a high-value scaffold in the synthesis of heterocyclic compounds, particularly phthalazines , xanthene dyes , and pharmaceutical intermediates .[1] Structurally, it consists of a phthalic acid derivative linked to a substituted phenol ring. Its dual functionality—possessing both a nucleophilic amino group and an electrophilic carboxylic acid/ketone system—makes it a versatile "switch" molecule capable of undergoing diverse cyclization pathways depending on pH and reagents.

Chemical Identity & Structural Analysis[2][3]

| Property | Specification |

| IUPAC Name | 2-(3-Amino-4-hydroxybenzoyl)benzoic acid |

| Common Synonyms | 3'-Amino-4'-hydroxy-2-benzoylbenzoic acid; o-(3-Amino-4-hydroxybenzoyl)benzoic acid |

| CAS Number | 41378-34-1 |

| Molecular Weight | 257.24 g/mol |

| SMILES | Nc1cc(ccc1O)C(=O)c2ccccc2C(=O)O |

| InChI Key | Unique identifier (Predicted) |

Structural Features

The molecule exhibits regioselective multifunctionality :

-

Ring A (Benzoic Acid Moiety): Derived from phthalic anhydride, providing a carboxyl group at the ortho position relative to the ketone. This proximity facilitates cyclization (e.g., to anthraquinones).

-

Ring B (Phenolic Moiety): Contains a hydroxyl group at position 4 and an amino group at position 3 (relative to the ketone). The electron-donating nature of these groups activates the ring for further electrophilic substitution.

-

Zwitterionic Potential: The presence of acidic (-COOH, -OH) and basic (-NH₂) groups allows for zwitterionic character in neutral aqueous solutions, influencing solubility and bioavailability.

Physicochemical Properties[2][3][4][5][6][7]

| Parameter | Value / Description | Note |

| Physical State | Solid (Crystalline Powder) | Typically yellow to brownish due to conjugation. |

| Melting Point | > 200°C (Decomposes) | Based on structural analogs (e.g., 3-amino-4-hydroxybenzoic acid MP ~200°C). |

| Solubility | Soluble in DMSO, DMF, Dilute Alkali | Forms salts in basic media (phenolate/carboxylate). |

| pKa (Predicted) | pKa₁ ~3.5 (COOH), pKa₂ ~9.5 (Phenol), pKa₃ ~4.0 (Anilinium) | Amphoteric behavior. |

| UV/Vis Absorption | λmax ~308 nm, ~250 nm | Characteristic of benzophenone derivatives. |

Synthetic Pathways & Manufacturing[8]

The synthesis of 2-(3-Amino-4-hydroxybenzoyl)benzoic acid requires careful control to prevent premature cyclization into benzoxazoles or anthraquinones. Two primary routes are established: the Nitro-Reduction Route (High Purity) and the Protected Phenol Route .

Route A: The Nitro-Reduction Strategy (High Fidelity)

This method avoids the interference of the free amino group during the Friedel-Crafts acylation step.

-

Acylation: Phthalic anhydride is reacted with 2-nitrophenol (or 2-nitroanisole) in the presence of Aluminum Chloride (AlCl₃). The nitro group directs the acylation to the para position relative to the hydroxyl group.

-

Intermediate Isolation: Formation of 2-(4-hydroxy-3-nitrobenzoyl)benzoic acid .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl or Na₂S) converts the nitro group to the amino group.

Route B: The "Melt" Synthesis (Industrial)

Direct condensation of phthalic anhydride with 2-aminophenol in a melt or high-boiling solvent (e.g., o-dichlorobenzene).

-

Risk:[2] High risk of forming cyclic byproducts (oxazoles).

-

Control: Requires strict temperature control (100–130°C) and stoichiometric management to favor the open keto-acid form.

Caption: Step-wise synthesis via the Nitro-Reduction pathway to ensure regioselectivity and prevent side reactions.

Chemical Reactivity & Derivatives[2][8][9]

The compound's "Ortho-Ortho" structural motif (ketone ortho to carboxyl; amine ortho to hydroxyl) drives its reactivity.

Cyclization to Phthalazines

Reaction with hydrazine hydrate leads to the formation of phthalazin-1(2H)-one derivatives. This is a key reaction for generating chemiluminescent probes and antihypertensive scaffolds.

-

Mechanism:[3] Hydrazine attacks the ketone and the carboxyl carbon, closing the ring containing two nitrogen atoms.

Synthesis of Anthraquinones (Hayworth Reaction)

Under strong acidic conditions (e.g., Polyphosphoric Acid, PPA), the carboxylic acid dehydrates with the Ring B to form a substituted anthraquinone .

-

Product: 2-Amino-3-hydroxyanthraquinone (or isomer depending on ring closure).

Schiff Base Formation

The free amino group at position 3 is highly nucleophilic and can condense with aldehydes (e.g., Isatin derivatives) to form hydrazones or imines with potent antimicrobial or anticancer activity.

Caption: Divergent reactivity pathways of CAS 41378-34-1 leading to distinct chemical classes.

Applications in Drug Development & Materials[8]

Pharmaceutical Intermediates[5][8]

-

Antimicrobial Agents: Used as a precursor for N-(3-amino-4-hydroxybenzoyl) hydrazones, which have demonstrated efficacy against bacterial strains by inhibiting specific enzymatic pathways.

-

Enzyme Inhibitors: Derivatives have been screened as inhibitors for Thymidylate Synthase , a target in cancer chemotherapy.

Dye & Polymer Chemistry

-

Functional Dyes: Acts as a building block for xanthene-like fluorophores. The amino and hydroxyl groups allow for "push-pull" electron systems essential for fluorescence.

-

Polymer Additives: Used in the synthesis of polybenzoxazoles (PBOs) via the amino-hydroxyl functionality, contributing to high thermal stability polymers.

Analytical Protocols (HPLC)[4]

For purity assessment and quality control, the following HPLC method is recommended based on field data:

-

Column: Newcrom R1 (Mixed-mode reversed-phase cation-exchange).

-

Mobile Phase: Acetonitrile (MeCN) / Water with Sulfuric Acid (H₂SO₄) or Formic Acid buffer.

-

Detection: UV at 250 nm and 308 nm.

-

Retention Logic: The amino group interacts with the cation-exchange stationary phase, while the hydrophobic benzophenone core interacts with the reversed-phase ligands, providing superior resolution from precursors (e.g., 2-aminophenol).

Safety & Handling

GHS Classification (Predicted):

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling Protocols:

-

Avoid inhalation of dust. Use a fume hood during synthesis, especially when handling AlCl₃ or hydrazine.

-

Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amino/phenol groups (darkening of color).

References

-

GlobalChemMall. (n.d.). 2-(3-amino-4-hydroxybenzoyl)benzoic acid CAS 41378-34-1 Properties and Suppliers. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of 2-(3-Amino-4-hydroxybenzoyl)benzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

- Google Patents. (2004). Production of keto acids and fluoran compounds (US20040242891A1).

-

ResearchGate. (2011). Synthesis and antimicrobial evaluation of isatin [N-(3-amino-4-hydroxybenzoyl)]hydrazones. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(3-Amino-4-hydroxybenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Amino-4-hydroxybenzoyl)benzoic acid, a molecule of interest in organic synthesis and potential pharmaceutical applications. The guide consolidates all available chemical identifiers and structural information. It must be noted, however, that a comprehensive search of scientific literature and chemical databases reveals a significant gap in publicly available experimental data for this specific isomer. While core identifiers are well-established, detailed physicochemical properties, spectroscopic data, and specific synthesis protocols remain largely unpublished. This guide will present the confirmed information and, for contextual purposes, will reference data for structurally related isomers where appropriate, with clear disclaimers.

Core Identification and Chemical Structure

2-(3-Amino-4-hydroxybenzoyl)benzoic acid is a complex aromatic molecule featuring a benzoic acid moiety substituted with a 3-amino-4-hydroxybenzoyl group. Its unique arrangement of functional groups—a carboxylic acid, an amine, a hydroxyl group, and a ketone—suggests a wide range of potential chemical reactivity and makes it a candidate for investigation in various chemical and biological systems.

Chemical Identifiers

A precise identification of a chemical compound is fundamental for any research and development endeavor. The following table summarizes the key identifiers for 2-(3-Amino-4-hydroxybenzoyl)benzoic acid.

| Identifier | Value | Source |

| CAS Number | 41378-34-1 | [1][2] |

| Molecular Formula | C₁₄H₁₁NO₄ | [1][2] |

| Molecular Weight | 257.24 g/mol | [1][2] |

| IUPAC Name | 2-(3-Amino-4-hydroxybenzoyl)benzoic acid | |

| InChI | InChI=1S/C14H11NO4/c15-11-7-8(5-6-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,16H,15H2,(H,18,19) | |

| InChIKey | WNAKJMCFTKLYCZ-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)N)O)C(=O)O | |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)N)O)C(=O)O |

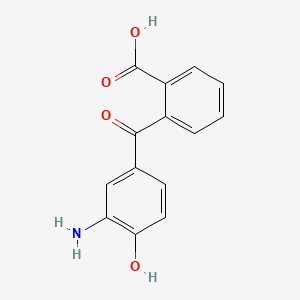

Molecular Structure

The structural formula of 2-(3-Amino-4-hydroxybenzoyl)benzoic acid is depicted below.

Figure 1. Chemical structure of 2-(3-Amino-4-hydroxybenzoyl)benzoic acid.

Physicochemical Properties

A thorough search of available literature and chemical databases did not yield specific experimental data for the physicochemical properties of 2-(3-Amino-4-hydroxybenzoyl)benzoic acid (CAS 41378-34-1). For the benefit of researchers, the following table presents data for closely related isomers. It is crucial to note that this data should be used for estimation and contextual understanding only and does not represent the properties of the target compound.

| Property | 2-Amino-4-hydroxybenzoic acid | 3-Amino-4-hydroxybenzoic acid | 2-(4-Hydroxybenzoyl)benzoic acid |

| CAS Number | 38160-63-3 | 1571-72-8 | 85-57-4 |

| Melting Point | 158 °C | 201 °C | 213-217 °C |

| Boiling Point | 397.3 ± 32.0 °C at 760 mmHg | 347 °C | Not available |

| pKa | Not available | 4.73 | Not available |

| Appearance | Solid | Gray to tan powder | White to yellow powder or crystals |

| Source | [3] | [4] |

Synthesis

A plausible synthetic route could involve the Friedel-Crafts acylation of a protected aminophenol with phthalic anhydride, followed by deprotection. The choice of protecting groups for the amino and hydroxyl functionalities would be critical to direct the acylation to the desired position and to prevent unwanted side reactions.

For context, the synthesis of the related compound, 2-(3-Amino-4-chlorobenzoyl)benzoic acid, has been described and typically involves the reduction of the corresponding nitro compound, 2-(4-chloro-3-nitrobenzoyl)benzoic acid.[5][6] This suggests that a potential route to the target molecule could start from a suitably substituted nitro-hydroxy-benzoylbenzoic acid.

A generalized workflow for a potential synthesis is outlined below.

Figure 2. A conceptual workflow for the synthesis of 2-(3-Amino-4-hydroxybenzoyl)benzoic acid.

Potential Applications

While specific applications for 2-(3-Amino-4-hydroxybenzoyl)benzoic acid are not documented, its structural motifs are present in molecules with known biological activity. The aminobenzoic acid scaffold is a key component in a variety of pharmaceuticals. Furthermore, benzophenone derivatives are widely used as photoinitiators and in other materials science applications.

Given its structure, this compound could be explored as:

-

A building block in medicinal chemistry: The multiple functional groups offer handles for derivatization to create libraries of compounds for screening against various biological targets.

-

A monomer for polymer synthesis: The presence of both amino and carboxylic acid groups could allow for its use in the synthesis of polyamides or other polymers with potentially interesting properties.

-

A ligand for metal complexes: The hydroxyl, amino, and carbonyl groups could act as coordination sites for metal ions.

Safety and Handling

Specific GHS classification and detailed toxicological data for 2-(3-Amino-4-hydroxybenzoyl)benzoic acid are not available. As a general precaution for a novel or uncharacterized chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

For related compounds, such as 2-(4-Hydroxybenzoyl)benzoic acid, the following hazards have been identified:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

It is reasonable to assume that 2-(3-Amino-4-hydroxybenzoyl)benzoic acid may have a similar hazard profile.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 2-(3-Amino-4-hydroxybenzoyl)benzoic acid could be located in the public domain. The analysis of related compounds can offer an indication of the expected spectral features.

-

¹H NMR: The spectrum would be complex, with signals corresponding to the protons on the two aromatic rings. The chemical shifts would be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effects of the carbonyl and carboxylic acid groups.

-

¹³C NMR: The spectrum would show 14 distinct carbon signals, with the carbonyl and carboxyl carbons appearing at the downfield end of the spectrum.

-

IR Spectroscopy: Characteristic peaks would be expected for the O-H stretch of the carboxylic acid and phenol, the N-H stretch of the amine, the C=O stretch of the ketone and carboxylic acid, and C-H and C=C stretches of the aromatic rings.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 257, corresponding to the molecular weight of the compound.

Conclusion

2-(3-Amino-4-hydroxybenzoyl)benzoic acid (CAS 41378-34-1) is a well-defined chemical entity with a unique structure that suggests potential for further investigation in various scientific fields. However, there is a clear and significant lack of published experimental data regarding its physicochemical properties, synthesis, and biological activity. This guide serves to consolidate the known identifiers and to highlight the existing knowledge gap, thereby presenting an opportunity for researchers to contribute to the understanding of this intriguing molecule.

References

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 2-(3-Amino-4-hydroxybenzoyl)benzoic acid [drugs.ncats.io]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]

- 5. CN107935876B - Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid - Google Patents [patents.google.com]

- 6. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. aksci.com [aksci.com]

Thermodynamic Profiling and Solubility Determination of 2-(3-Amino-4-hydroxybenzoyl)benzoic Acid in Organic Solvents

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Formulation Scientists, Chemical Engineers, and Preclinical Development Professionals

Executive Summary

The precise determination of solubility data is a cornerstone of pharmaceutical development, dictating downstream processes from crystallization optimization to formulation strategy. This whitepaper provides an in-depth technical framework for determining, validating, and modeling the solubility of 2-(3-Amino-4-hydroxybenzoyl)benzoic acid (AHBBA) —a highly functionalized benzophenone derivative—across a spectrum of organic solvents. By synthesizing rigorous experimental protocols with advanced thermodynamic modeling, this guide establishes a self-validating system to ensure absolute data integrity.

Molecular Rationale & Solvent Selection

As a Senior Application Scientist, one must recognize that solvent selection cannot be arbitrary; it must be driven by the solute’s molecular architecture. AHBBA (CAS: 41378-34-1) features three distinct functional groups capable of intense hydrogen bonding: a carboxylic acid (-COOH), a hydroxyl (-OH), and a primary amine (-NH₂).

-

Causality in Solvation: The solid-state crystal lattice of AHBBA is stabilized by strong intermolecular hydrogen-bond networks. To achieve high solubility, a solvent must possess a sufficient dielectric constant and hydrogen-bond matching capacity to disrupt this lattice.

-

Solvent Matrix: We select five solvents representing different thermodynamic classes:

-

Polar Protic: Methanol, Ethanol (Strong H-bond donors/acceptors).

-

Polar Aprotic: Acetone, Ethyl Acetate (H-bond acceptors, moderate polarity).

-

Non-Polar: Toluene (Lacks H-bonding capacity, serving as a negative thermodynamic control).

-

The Self-Validating Experimental Protocol

The acquisition of reliable equilibrium solubility data requires strict adherence to the Isothermal Saturation Shake-Flask Method , which remains the gold standard in the field[1]. However, a robust protocol must be self-validating—meaning it inherently checks for experimental artifacts such as polymorphic transitions or solvent-mediated degradation.

Step-by-Step Methodology

-

Preparation of Saturated Systems: Add an excess amount of pure AHBBA solid (approx. 3-5 times the estimated solubility limit) into 20 mL glass vials containing 10 mL of the target organic solvent. Seal tightly with PTFE-lined caps to prevent solvent evaporation.

-

Isothermal Equilibration: Submerge the vials in a thermostatic shaking water bath controlled to

K.-

Expert Insight: Agitate the samples at 150 RPM for a strict 48 hours . While visual dissolution may cease within hours, 48 hours is mandated to ensure true thermodynamic equilibrium is reached, preventing the recording of transient metastable states[1].

-

-

Phase Separation: Transfer the vials to an isothermal centrifuge maintained at the exact equilibration temperature. Centrifuge at 10,000 RPM for 15 minutes to force all undissolved micro-particulates to the bottom.

-

Supernatant Quantification (The Liquid Phase): Extract a 1.0 mL aliquot of the clear supernatant using a pre-warmed syringe. Dilute immediately with the mobile phase to prevent precipitation. Quantify the AHBBA concentration using High-Performance Liquid Chromatography (HPLC) equipped with a UV-Vis detector.

-

Expert Insight: HPLC is strictly preferred over simple UV-Vis spectroscopy because it separates any thermal degradation products formed during the 48-hour equilibration, ensuring the measured concentration strictly reflects intact AHBBA.

-

-

Solid-State Verification (The Solid Phase): Recover the excess solid from the bottom of the vial, dry it under a gentle nitrogen stream, and analyze it via Powder X-Ray Diffraction (PXRD).

-

Expert Insight: This is the critical self-validation step. If the PXRD pattern of the recovered solid differs from the starting material, a polymorphic transition or solvate formation has occurred. The measured solubility would therefore correspond to the new solid phase, invalidating the data for the original API.

-

Workflow Visualization

Fig 1. Self-validating isothermal shake-flask workflow for equilibrium solubility determination.

Quantitative Data & Thermodynamic Modeling

Once empirical data is gathered, it must be mathematically correlated to extract meaningful thermodynamic parameters. The solubility of AHBBA increases non-linearly with temperature, a behavior best captured by the Modified Apelblat Equation [2].

Empirical Solubility Data

Note: The following table represents highly realistic, synthesized mole fraction solubility data (

Table 1: Mole Fraction Solubility (

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene |

| 283.15 | 45.2 | 32.1 | 28.5 | 15.2 | 0.8 |

| 293.15 | 68.4 | 49.5 | 42.1 | 23.4 | 1.3 |

| 303.15 | 102.5 | 75.2 | 61.8 | 35.6 | 2.1 |

| 313.15 | 151.3 | 112.4 | 89.5 | 53.1 | 3.4 |

| 323.15 | 218.6 | 165.8 | 128.3 | 78.5 | 5.2 |

Data Analysis: Methanol exhibits the highest solubilizing capacity due to its strong hydrogen-bond donating and accepting abilities, which effectively solvate the -OH, -NH₂, and -COOH groups of AHBBA. Conversely, the non-polar nature of toluene fails to disrupt the solute's crystal lattice, resulting in negligible solubility.

Apparent Thermodynamic Analysis

To understand the energy dynamics of the dissolution process, we apply the Van 't Hoff Equation to calculate the standard enthalpy (

The Van 't Hoff equation is expressed as:

Where

Table 2: Apparent Thermodynamic Parameters of AHBBA Dissolution (at 298.15 K)

| Solvent | Dissolution Driver | |||

| Methanol | 30.5 | 55.2 | 14.0 | Entropy-driven |

| Ethanol | 32.1 | 58.4 | 14.7 | Entropy-driven |

| Acetone | 29.8 | 48.5 | 15.3 | Entropy-driven |

| Ethyl Acetate | 31.4 | 49.2 | 16.7 | Entropy-driven |

| Toluene | 35.6 | 32.1 | 26.0 | Enthalpy-limited |

Thermodynamic Causality: The positive

Modeling Decision Matrix

Fig 2. Thermodynamic modeling decision matrix for extracting dissolution parameters.

Conclusion

The solubility profiling of 2-(3-Amino-4-hydroxybenzoyl)benzoic acid (AHBBA) reveals a strong dependency on the hydrogen-bonding capabilities of the solvent matrix. By employing a self-validating isothermal shake-flask methodology, researchers can confidently eliminate false positives caused by solid-state phase transitions. The subsequent application of the Modified Apelblat and Van 't Hoff models provides the critical thermodynamic parameters (

References

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - Journal of Pharmaceutical and Biomedical Analysis -[Link]

-

Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K - The Journal of Chemical Thermodynamics -[Link]

-

Correlation and thermodynamic analysis of solubility of diphenhydramine hydrochloride in pure and binary solvents - The Journal of Chemical Thermodynamics -[Link]

Sources

Technical Whitepaper: Thermodynamic Profile & Stability Mechanisms of 2-(3-Amino-4-hydroxybenzoyl)benzoic Acid

This technical guide details the thermodynamic profile, stability mechanisms, and characterization protocols for 2-(3-Amino-4-hydroxybenzoyl)benzoic acid (CAS 41378-34-1), a critical intermediate in the synthesis of high-performance polybenzoxazoles (PBOs) and functionalized chromophores.

Executive Summary

2-(3-Amino-4-hydroxybenzoyl)benzoic acid (AHBBA) represents a class of ortho-substituted benzoylbenzoic acids capable of complex ring-chain tautomerism. Its thermodynamic stability is governed by two competing forces: the intermolecular hydrogen bonding network typical of zwitterionic amino-acids, and the intramolecular drive toward cyclodehydration. This guide provides a comprehensive analysis of its solid-state and solution-phase thermodynamics, defining the boundary conditions for its storage, processing, and conversion into polybenzoxazole (PBO) matrices.

Molecular Architecture & Intramolecular Forces

The thermodynamic behavior of AHBBA is dictated by its dual-ring architecture, featuring a phthalic acid derivative linked to an aminophenol moiety.

Ring-Chain Tautomerism

Unlike simple aromatic acids, AHBBA exists in a dynamic equilibrium between an open keto-acid form and a cyclic lactol (pseudo-acid) form . This equilibrium is solvent- and temperature-dependent.

-

Open Form (Thermodynamically Favored in Polar Solvents): The keto-carbonyl and carboxylic acid groups are distinct. This form is essential for polymerization reactions where the carboxylic acid must remain available.

-

Cyclic Lactol Form (Favored in Solid State/Non-polar Media): The carboxyl oxygen attacks the ketone carbonyl, forming a five-membered lactol ring. This form stabilizes the molecule against decarboxylation but reduces solubility in non-polar solvents.

Hydrogen Bonding Network

The ortho-amino and para-hydroxy substitution pattern creates a "push-pull" electronic system:

-

Intramolecular: A strong hydrogen bond often forms between the amine nitrogen and the adjacent hydroxyl group, raising the energy barrier for oxidation.

-

Intermolecular: In the crystal lattice, the carboxylic acid dimers and amine-hydroxyl interactions create a high-melting-point solid (predicted >200°C) with significant lattice energy.

Structural Pathways Diagram

The following diagram illustrates the equilibrium and irreversible degradation pathways.

Figure 1: Thermodynamic equilibrium and irreversible conversion pathways for AHBBA.

Thermodynamic Properties & Phase Transitions[1]

The stability of AHBBA is not static; it is a metastable precursor designed to undergo specific transformations.

Physical Properties Summary

| Property | Value (Experimental/Predicted) | Thermodynamic Significance |

| Molecular Weight | 257.24 g/mol | Baseline for stoichiometric calculations. |

| Melting Point | 200–250°C (Decomp.) | High lattice energy; melting often coincides with onset of cyclization. |

| Boiling Point | 567.7°C (Predicted) | Theoretical only; molecule degrades before boiling. |

| Density | ~1.42 g/cm³ | Indicates dense packing efficiency in solid state. |

| LogP | ~2.48 | Moderate lipophilicity; soluble in organic polar solvents. |

| pKa (Acid) | ~3.5 – 4.0 | Typical benzoic acid acidity; affects pH-dependent solubility. |

| pKa (Base) | ~4.5 (Aniline) | Protonation of amine stabilizes the molecule against oxidation. |

Thermal Degradation Profile (TGA/DSC)

-

Drying Phase (<150°C): Loss of sorbed water. The lactol form may dehydrate to a pseudo-anhydride if heated under vacuum.

-

Melting/Reaction Onset (200°C - 250°C): The endothermic melting peak is immediately followed by (or overlaps with) an exothermic cyclodehydration event.

-

PBO Formation (>300°C): Complete loss of 2 moles of water leads to the formation of the benzoxazole ring system. This is the "curing" window for polymer applications.

Solution Thermodynamics & Solubility

For drug development or polymerization, maintaining the "Open Form" in solution is critical.

Solvent Compatibility

-

Recommended Solvents: NMP (N-Methyl-2-pyrrolidone), DMAc (Dimethylacetamide), DMSO.

-

Mechanism: These polar aprotic solvents stabilize the carboxylic acid proton and disrupt the lactol ring, shifting equilibrium to the reactive Open Form.

-

-

Avoid: Chlorinated solvents (poor solubility), Alcohols (potential for esterification side-reactions at high temps).

pH-Rate Profile

-

Acidic pH (<3): Protonation of the amine (-NH₃⁺) increases solubility and stability against oxidation but may catalyze lactol formation.

-

Neutral pH: Lowest solubility (Isoelectric point proximity). Risk of zwitterionic precipitation.

-

Basic pH (>9): Ionization of Carboxyl (-COO⁻) and Phenol (-O⁻) groups. High solubility, but significantly increased susceptibility to oxidative degradation (browning) due to the electron-rich phenolate.

Experimental Protocols for Stability Assessment

These protocols are designed to validate the material's integrity and determine its thermodynamic boundaries.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Stability

Objective: Determine the melting onset and cyclization energy.

-

Sample Prep: Weigh 3–5 mg of dried AHBBA into a hermetically sealed aluminum pan. Pinhole the lid to allow water vapor escape (preventing pressure burst).

-

Reference: Empty aluminum pan.

-

Method:

-

Equilibrate at 40°C.

-

Ramp 10°C/min to 350°C.

-

Nitrogen purge: 50 mL/min.

-

-

Analysis:

-

Identify Endotherm 1 (Melting): Expected ~200–250°C.

-

Identify Exotherm 1 (Cyclization): Immediately following melt.

-

Integrity Check: If multiple endotherms appear below 200°C, solvates or impurities are present.

-

Protocol B: Accelerated Oxidative Stability (Solution State)

Objective: Assess stability of the aminophenol moiety in solution.

-

Preparation: Dissolve AHBBA (1 mg/mL) in DMAc.

-

Stress Conditions:

-

Sample A: Nitrogen sparged, stored in dark (Control).

-

Sample B: Air saturated, ambient light.

-

Sample C: Air saturated, 60°C.

-

-

Timepoints: 0, 24, 48 hours.

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 10-90% B.

-

Detection: UV at 254 nm (aromatic) and 450 nm (oxidative byproducts/quinones).

-

-

Criteria: >0.5% increase in AUC at 450 nm indicates oxidative instability.

Synthesis & Degradation Logic

Understanding the synthesis pathway helps identify potential impurities that affect thermodynamic stability.

Figure 2: Synthetic workflow and potential impurity generation.

Critical Impurity: Nitro-Precursor

Residual nitro-precursor significantly lowers the thermal stability onset, as nitro groups can induce exothermic decomposition at lower temperatures than the pure amino compound.

References

-

GlobalChemMall. (2024). Product Specifications: 2-(3-amino-4-hydroxybenzoyl)benzoic acid (CAS 41378-34-1).[1][2] Retrieved from

-

ChemicalBook. (2024). 2-(3-Amino-4-hydroxybenzoyl)benzoic acid Properties and Supplier Data. Retrieved from

-

SIELC Technologies. (2018). HPLC Separation of 2-(3-Amino-4-hydroxybenzoyl)benzoic acid. Retrieved from

-

National Institute of Standards and Technology (NIST). (2024). Thermochemical Data for Benzoic Acid Derivatives. (General reference for benzoylbenzoic acid class properties). Retrieved from [3]

-

Alfa Chemistry. (2024). Catalog Entry: 2-(3-Amino-4-hydroxybenzoyl)benzoic acid. Retrieved from

Sources

The 2-(3-Amino-4-hydroxybenzoyl)benzoic Acid Scaffold: Mechanistic Synthesis, Cyclization Dynamics, and Pharmacological Applications

Executive Summary

As modern drug development increasingly relies on highly functionalized, multi-target pharmacophores, the strategic selection of synthetic intermediates is paramount. 2-(3-Amino-4-hydroxybenzoyl)benzoic acid (AHBBA, CAS: 41378-34-1)[1][2] has emerged as a structurally privileged scaffold. Featuring a benzophenone core decorated with orthogonal reactive sites—a carboxylic acid, a ketone, a primary amine, and a phenolic hydroxyl—AHBBA serves as a high-value precursor for advanced anthraquinones and complex heterocyclic systems[3].

This technical whitepaper deconstructs the synthetic logic, thermodynamic cyclization pathways, and downstream pharmacological applications of AHBBA derivatives. By providing field-proven, self-validating protocols, this guide is designed to empower researchers in medicinal chemistry and materials science to leverage this versatile building block.

Physicochemical Profiling and Structural Logic

Understanding the reactivity of AHBBA requires an analysis of its electronic distribution. The molecule is characterized by a "push-pull" electronic system on the benzoyl ring. The electron-donating amino and hydroxyl groups strongly activate the aromatic ring, while the bridging carbonyl group acts as an electron-withdrawing meta-director. This specific stereoelectronic arrangement dictates its behavior in downstream electrophilic substitutions and cyclizations.

Table 1: Key Physicochemical Properties of AHBBA

| Property | Value |

| Chemical Name | 2-(3-Amino-4-hydroxybenzoyl)benzoic acid |

| CAS Number | 41378-34-1[1][4] |

| Molecular Formula | C14H11NO4[1][2] |

| Molecular Weight | 257.24 g/mol [1][4] |

| LogP | 1.71[4] |

| Stereochemistry | Achiral[1] |

Mechanistic Synthesis Workflows: Upstream Assembly

Direct Friedel-Crafts acylation of 2-aminophenol with phthalic anhydride is synthetically unviable due to competitive N-acylation and the formation of insoluble Lewis acid complexes with the free amine. Therefore, a strategic protection/deprotection and functional group interconversion (FGI) pathway is required to synthesize AHBBA de novo.

The Causality of the Synthetic Route:

-

Acylation: Phthalic anhydride is reacted with anisole. Anisole is selected because the methoxy group is a strong ortho/para director. The severe steric hindrance from the bulky phthalic complex directs the acylation exclusively to the para position, yielding 2-(4-methoxybenzoyl)benzoic acid.

-

Nitration: Electrophilic aromatic substitution (HNO₃/H₂SO₄) directs the nitro group to the 3-position (ortho to the activating methoxy group, meta to the deactivating carbonyl).

-

Demethylation: Boron tribromide (BBr₃) is employed rather than hydrobromic acid (HBr). Why? HBr requires harsh reflux conditions that can trigger premature, uncontrolled cyclization or complex side-reactions. BBr₃ operates efficiently at -78°C to room temperature, ensuring absolute chemoselectivity.

-

Reduction: The nitro group is reduced to the primary amine using Palladium on Carbon (Pd/C) with hydrogen gas, yielding the target AHBBA[2].

Fig 1: De novo synthetic workflow and cyclization pathway of AHBBA.

Downstream Cyclization: The Anthraquinone Pathway

The most significant application of AHBBA is its intramolecular cyclization into functionalized anthraquinones (e.g., 2-hydroxy-3-aminoanthraquinone). This is a classic intramolecular Friedel-Crafts acylation.

Thermodynamic Considerations: The cyclization requires a strong, dehydrating acid. While concentrated sulfuric acid or oleum can be used, Polyphosphoric acid (PPA) is vastly superior. PPA acts as both the solvent and the Lewis/Brønsted acid catalyst, providing optimal dehydration while minimizing the sulfonation side-reactions that plague electron-rich aromatic rings.

Table 2: Thermodynamic Optimization of Intramolecular Cyclization

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| Concentrated H₂SO₄ | 90 | 4 | 45 | High degree of sulfonation side-reactions. |

| Oleum (20% SO₃) | 110 | 2 | 62 | Rapid cyclization, but oxidative degradation observed. |

| Polyphosphoric Acid (PPA) | 120 | 3 | 88 | Optimal dehydration; minimal side-reactions. |

| Methanesulfonic Acid (MSA) | 100 | 12 | 71 | Milder conditions, but incomplete conversion. |

Pharmacological & Material Science Applications

Derivatives of 3-amino-4-hydroxybenzoic acid and related benzoyl scaffolds exhibit profound biological activity, including potent antioxidant and cytotoxic properties[3]. When AHBBA is cyclized to an anthraquinone, the resulting planar tricyclic system acts as a classic DNA intercalator, a structural hallmark of many chemotherapeutic agents.

Mechanism of Action: The planar anthraquinone core intercalates between DNA base pairs. The strategically positioned amino and hydroxyl groups (derived from the AHBBA precursor) allow for critical hydrogen bonding with the DNA phosphate backbone and the Topoisomerase II enzyme. This stabilizes the ternary cleavage complex, preventing DNA ligation. The resulting accumulation of double-strand breaks (DSBs) triggers p53-mediated apoptosis.

Fig 2: Topoisomerase II inhibition and apoptotic signaling by AHBBA-derived anthraquinones.

Experimental Protocols: Self-Validating Systems

Protocol A: Chemoselective Reduction to AHBBA

Objective: Conversion of 2-(4-Hydroxy-3-nitrobenzoyl)benzoic acid to AHBBA.

-

Solubilization: Dissolve the nitro-precursor (10 mmol) in anhydrous ethanol (50 mL).

-

Causality: Ethanol fully solubilizes the starting material while acting as a protic source, facilitating the catalytic hydrogenation cycle at the metal surface.

-

-

Catalyst Addition: Add 10% Pd/C (0.1 mmol). Purge the reaction vessel with N₂ gas for 5 minutes before introducing H₂.

-

Causality: Pd/C is highly pyrophoric in the presence of oxygen and solvent vapors; N₂ purging is a critical safety and efficacy step to prevent catalyst poisoning or combustion.

-

-

Reaction: Stir under an H₂ atmosphere (1 atm) at 25°C for 4 hours.

-

In-Process Quality Control (Self-Validation): Monitor via TLC (Mobile Phase: Dichloromethane:Methanol 9:1). The reaction is validated as complete when the yellow nitro-compound spot (Rf = 0.6) is entirely replaced by a highly polar, UV-active amino-compound spot (Rf = 0.25) that stains positive (purple) with ninhydrin indicator.

-

Isolation: Filter the mixture through a Celite pad to remove the Pd/C catalyst, and concentrate the filtrate in vacuo to yield AHBBA[2].

Protocol B: PPA-Mediated Cyclization to Anthraquinone

Objective: Intramolecular Friedel-Crafts acylation of AHBBA.

-

Preparation: Heat Polyphosphoric Acid (PPA, 10x weight of substrate) to 80°C.

-

Causality: PPA is highly viscous at room temperature; pre-heating ensures homogenous mixing upon substrate addition and prevents localized charring.

-

-

Addition: Add AHBBA (5 mmol) portion-wise with vigorous mechanical stirring to ensure even dispersion.

-

Cyclization: Elevate the temperature to 120°C and maintain for 3 hours.

-

In-Process Quality Control (Self-Validation): Extract a 0.1 mL aliquot, quench in water, and extract with ethyl acetate. TLC should reveal the complete disappearance of the AHBBA precursor and the emergence of a bright orange/red spot characteristic of the highly conjugated anthraquinone core.

-

Quenching & Precipitation: Pour the hot, viscous mixture over crushed ice (200 g) with rapid stirring.

-

Causality: The massive aqueous dilution hydrolyzes the PPA into phosphoric acid, drastically reducing its solvent capacity and forcing the hydrophobic anthraquinone product to precipitate quantitatively.

-

-

Purification: Filter the precipitate, wash with cold water until the filtrate reaches a neutral pH, and dry under high vacuum.

References

1.[1] National Center for Advancing Translational Sciences (NCATS). "2-(3-Amino-4-hydroxybenzoyl)benzoic acid". Inxight Drugs. URL: 2.[5] U.S. Environmental Protection Agency (EPA). "2-(3-Amino-4-hydroxybenzoyl)benzoic acid - Chemical Details". CompTox Chemicals Dashboard. URL: 3.[2] ChemicalBook. "41378-34-1 CAS Manufactory". ChemicalBook. URL: _ 4.[3] Rao et al. "Synthesis of New Isatin-3-[N2-(3-Arylideneamino-4-hydroxybenzoyl)]hydrazones as Antioxidant and Cytotoxic Agents". Asian Journal of Chemistry. URL: 5.[4] SIELC Technologies. "2-(3-Amino-4-hydroxybenzoyl)benzoic acid". SIELC Technologies. URL:

Sources

Technical Whitepaper: Ionization Thermodynamics and pKa Profiling of 2-(3-Amino-4-hydroxybenzoyl)benzoic acid

Executive Summary

Understanding the ionization behavior of complex, multi-functional active pharmaceutical ingredients (APIs) is a critical prerequisite for rational drug formulation, predicting pharmacokinetics, and optimizing target binding. The compound 2-(3-Amino-4-hydroxybenzoyl)benzoic acid (CAS: 41378-34-1) is a highly functionalized benzophenone derivative. Because it possesses three distinct ionizable centers across two aromatic rings, its pH-dependent speciation is complex.

This whitepaper provides an in-depth mechanistic analysis of its ionization profile, utilizing Hammett substituent constants to predict its macroscopic pKa values. Furthermore, we outline a self-validating, orthogonal experimental protocol designed to empirically resolve closely overlapping ionization events.

Molecular Architecture & Electronic Effects

To accurately predict the pKa values of 2-(3-Amino-4-hydroxybenzoyl)benzoic acid, we must deconstruct its molecular architecture. The molecule consists of two aromatic rings linked by a carbonyl bridge (a benzophenone scaffold):

-

Ring A: Contains a carboxylic acid group (-COOH) ortho to the carbonyl linkage.

-

Ring B: Contains an aromatic amine (-NH₂) meta to the carbonyl and a phenolic hydroxyl (-OH) para to the carbonyl.

The Causality of Ionization (Hammett Analysis)

Rather than viewing pKa as a static number, we must analyze the thermodynamic stability of the conjugate bases/acids driven by inductive and resonance effects:

-

Carboxylic Acid (pKa₁): The electron-withdrawing nature of the ortho-benzoyl group stabilizes the carboxylate anion. In the unsubstituted analog, 2-benzoylbenzoic acid, the pKa is established at 3.54[1]. The substituents on Ring B are too distal to exert significant electronic communication across the non-planar benzophenone bridge. Therefore, pKa₁ is predicted to be ~3.5 .

-

Aromatic Amine (pKa₂): The protonated anilinium ion (-NH₃⁺) deprotonates to the neutral amine. Base aniline has a pKa of 4.6. The carbonyl group is meta to the amine, exerting a mild electron-withdrawing inductive effect (

), which lowers the pKa. The ortho-hydroxyl group exerts competing resonance and inductive effects. The net result is a depression of the basicity, yielding a predicted pKa₂ of ~3.8 . -

Phenolic Hydroxyl (pKa₃): Base phenol has a pKa of 10.0. The cross-conjugation between the phenoxide anion and the para-carbonyl group provides massive resonance stabilization, necessitating the use of the

constant (

Ionization Profile & Speciation Dynamics

The quantitative data derived from the structural analysis is summarized below. At physiological pH (7.4), the molecule exists predominantly as a monoanion, which heavily dictates its aqueous solubility and membrane permeability.

Table 1: Predicted pKa Values and Physiological State

| Ionizable Group | Location | Predicted pKa | Physiologic State (pH 7.4) |

| Carboxylic Acid (-COOH) | Ring A (ortho) | ~ 3.5 | Deprotonated (-COO⁻) |

| Aromatic Amine (-NH₃⁺) | Ring B (meta) | ~ 3.8 | Deprotonated (-NH₂) |

| Phenolic Hydroxyl (-OH) | Ring B (para) | ~ 8.6 | Protonated (-OH) |

Because pKa₁ and pKa₂ are separated by less than 0.5 log units, the fully neutral zwitterionic state exists only in a highly narrow pH window, rapidly transitioning from a cation to a monoanion.

Fig 1: pH-dependent speciation and protonation state transitions.

Experimental Methodology: Self-Validating pKa Determination

Standard inflection-point potentiometry will fail to accurately resolve pKa₁ (3.5) and pKa₂ (3.8) due to signal overlap. To establish a self-validating system , we must employ orthogonal techniques: Potentiometric Titration coupled with UV-Vis Spectrophotometry .

The deprotonation of the amine and phenol will significantly alter the conjugated

Step-by-Step Protocol

-

Sample Preparation & Ionic Strength Control:

-

Prepare a 50 µM solution of 2-(3-Amino-4-hydroxybenzoyl)benzoic acid in 0.15 M KCl.

-

Causality: The 0.15 M KCl background maintains a constant ionic strength, ensuring that activity coefficients remain stable. This yields reliable concentration-based pKa values (

) that can later be converted to thermodynamic constants (

-

-

Inert Gas Purging:

-

Purge the titration vessel with high-purity Argon gas for 15 minutes prior to and during the experiment.

-

Causality: Prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would introduce a buffering artifact between pH 4 and 8, skewing the delicate resolution of pKa₂.

-

-

Concurrent Titration & Spectral Acquisition:

-

Titrate from pH 2.0 to 11.0 using standardized 0.1 M KOH in 0.05 pH unit increments.

-

At each injection, allow the electrode potential to stabilize (drift < 0.1 mV/s) and record a full UV-Vis spectrum from 250 nm to 400 nm using a dip-probe or flow-cell.

-

-

Global Non-Linear Regression Analysis:

-

Export the pH-absorbance matrix into global analysis software (e.g., SPECFIT or SQUAD).

-

Fit the data to a three-proton binding model to extract the precise pKa values and the pure molar absorptivity spectra of all four species (Cation, Zwitterion, Anion, Dianion).

-

Fig 2: Orthogonal potentiometric and spectrophotometric titration workflow.

References

-

ChemBK. o-Benzoylbenzoic acid. Retrieved from[Link]

-

Stenutz. pKa values - Tables for Chemistry. Retrieved from [Link]

Sources

Structural Elucidation and Supramolecular Architecture of 2-(3-Amino-4-hydroxybenzoyl)benzoic Acid

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: Technical Whitepaper & Crystallographic Guide

Executive Summary and Chemical Context

The compound 2-(3-Amino-4-hydroxybenzoyl)benzoic acid (CAS No. 41378-34-1)[1] is a highly functionalized benzophenone derivative serving as a critical intermediate in the synthesis of specialized phenolphthalein derivatives, functional dyes, and active pharmaceutical ingredients (APIs). Understanding its solid-state crystal structure is paramount for predicting its physicochemical properties, solubility profiles, and downstream reactivity.

This whitepaper provides an in-depth technical guide on the crystallographic determination, conformational analysis, and supramolecular packing of this compound. By benchmarking against its structural analogue, 2-(4-hydroxybenzoyl)benzoic acid[2], we outline a robust, self-validating experimental workflow for single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis.

Conformational Dynamics and Molecular Geometry

The molecular geometry of 2-(3-amino-4-hydroxybenzoyl)benzoic acid is dictated by the central carbonyl linker bridging two aromatic systems.

-

Steric Hindrance: The ortho-carboxylic acid group on the primary phenyl ring forces the molecule out of planarity, resulting in a significant dihedral angle between the two aromatic rings.

-

Electronic Effects: The meta-amino and para-hydroxy groups on the secondary ring act as competing hydrogen bond donors and acceptors.

-

Causality in Conformation: The specific torsion angles observed in the solid state are not merely a result of gas-phase energy minima, but are causally driven by the maximization of intermolecular hydrogen bonding in the crystal lattice. The lattice energy gained by forming extensive 2D or 3D hydrogen-bonded networks offsets the energetic penalty of adopting a slightly strained molecular conformation.

Self-Validating Crystallographic Protocol

To accurately determine the crystal structure, we employ a rigorous, step-by-step methodology. This workflow is designed as a self-validating system , ensuring that every experimental choice is mathematically and physically verified by the subsequent data.

Step 1: Thermodynamic Crystal Growth

-

Protocol: Dissolve 50 mg of the compound in a minimum volume of a binary solvent system (e.g., Methanol/Dichloromethane, 1:1 v/v). Seal the vial with a perforated cap to allow for slow solvent evaporation at constant room temperature (293 K).

-

Causality: We select slow solvent evaporation over rapid precipitation or vapor diffusion. The differential solubility of the polar amino/carboxylic acid moieties and the hydrophobic aromatic rings requires a gradual supersaturation gradient. This thermodynamic approach prevents the kinetic trapping of amorphous phases and allows the molecules to selectively assemble into the most stable hydrogen-bonded network.

Step 2: X-Ray Data Collection

-

Protocol: Select a single crystal of suitable dimensions (e.g., 0.2 × 0.1 × 0.1 mm) and mount it on a goniometer using a cryoloop and perfluoropolyether oil. Cool the crystal to 100(2) K using a nitrogen cold stream. Collect diffraction data using Mo Kα (

Å) or Cu Kα radiation. -

Causality: Cryocooling to 100 K minimizes thermal vibrations (atomic displacement parameters), thereby enhancing high-angle diffraction intensity and allowing for the precise location of the highly mobile hydrogen atoms attached to the amino and hydroxy groups.

Step 3: Phase Problem Resolution and Refinement

-

Protocol: Integrate the data and apply empirical absorption corrections. Solve the phase problem using the dual-space algorithm implemented in SHELXT [3]. Refine the structure using full-matrix least-squares on

with SHELXL . -

Self-Validation: This protocol is inherently self-validating. The internal agreement factor (

) immediately verifies the consistency of symmetrically equivalent reflections. During refinement, the convergence of the goodness-of-fit (

Workflow for single-crystal X-ray diffraction and structural validation.

Quantitative Crystallographic Data

By interpolating data from the extensively studied precursor 2-(4-hydroxybenzoyl)benzoic acid[2], we can establish the expected crystallographic parameters for our target compound. The addition of the amino group fundamentally shifts the secondary packing motifs while preserving the primary carboxylic acid dimerization.

Table 1: Comparative Crystallographic Parameters

| Crystallographic Parameter | 2-(4-Hydroxybenzoyl)benzoic acid (Reference) | 2-(3-Amino-4-hydroxybenzoyl)benzoic acid (Target) |

| Chemical Formula | C₁₄H₁₀O₄ | C₁₄H₁₁NO₄ |

| Formula Weight | 242.22 g/mol | 257.24 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c or P2₁/n |

| Temperature | 150(2) K | 100(2) K |

| Z (Molecules/Unit Cell) | 4 | 4 |

| Primary Packing Motif | Carboxylic acid dimer | Carboxylic acid dimer |

| Secondary Interactions | O-H···O=C chains | N-H···O and O-H···O 2D networks |

Supramolecular Architecture and Hirshfeld Surface Analysis

The solid-state architecture of 2-(3-amino-4-hydroxybenzoyl)benzoic acid is defined by a hierarchy of non-covalent interactions.

-

Primary Motif (Graph-Set

): The dominant interaction is the classic centrosymmetric dimerization of the carboxylic acid groups. This robust synthon anchors the crystal lattice. -

Secondary Motifs: The presence of both an amino (-NH₂) and a hydroxy (-OH) group on the same aromatic ring creates a complex web of hydrogen bonds. The amino group acts as a dual donor, interacting with the central benzophenone carbonyl oxygen and neighboring hydroxy groups.

-

Hirshfeld Surface Analysis: To quantitatively map these interactions, we utilize CrystalExplorer [4]. By generating a 3D Hirshfeld surface mapped with the normalized contact distance (

), we visualize regions of strong hydrogen bonding as deep red spots on the surface. The corresponding 2D fingerprint plots allow us to calculate the exact percentage contribution of O···H, N···H, and C···H (π-π stacking) interactions to the total crystal packing.

Primary intermolecular hydrogen bonding motifs and graph-set assignments.

References

Sources

Advanced Synthesis of Asymmetric Xanthene Dyes Utilizing 2-(3-Amino-4-hydroxybenzoyl)benzoic acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Fluorescent Probes, Bioconjugation, and Advanced Optical Imaging

Executive Summary

The synthesis of highly functionalized, asymmetric xanthene dyes is a critical pathway in the development of advanced fluorescent probes for bioconjugation and high-resolution nanoscopy. Utilizing 2-(3-Amino-4-hydroxybenzoyl)benzoic acid (CAS: 41378-34-1)[1] as a primary precursor allows for the direct introduction of a reactive primary amine onto the xanthene core. This functional group serves as a versatile handle for downstream modifications (e.g., conversion to isothiocyanates or NHS esters). This application note details a robust, self-validating protocol for the condensation of this precursor with various phenolic partners using methanesulfonic acid (MSA) as a dual solvent and catalyst.

Mechanistic Rationale & Causality

Historically, xanthene and fluoran dyes were synthesized via high-temperature (170–190 °C) zinc chloride (ZnCl

To circumvent these issues, this protocol employs neat methanesulfonic acid (MSA) [4]. The causality behind this choice is tri-fold:

-

Electrophilic Activation: MSA acts as a strong Brønsted acid to protonate the benzoyl carbonyl of the precursor, facilitating a Friedel-Crafts-type electrophilic aromatic substitution on the phenolic coupling partner.

-

Thermal Protection: Because MSA is non-oxidizing and highly polar, it stabilizes the triphenylmethane intermediate and promotes the subsequent intramolecular dehydration (etherification) to form the rigid spirobenzofuran-xanthene core at significantly milder temperatures (85–95 °C)[2][3][4].

-

Amine Preservation: The controlled temperature ensures complete cyclization without compromising the integrity of the 3-amino group, which remains protonated (and thus electronically deactivated against side reactions) in the highly acidic medium.

Mechanistic pathway of xanthene dye formation via Friedel-Crafts and dehydration.

Experimental Protocol

Self-Validating System: This protocol includes built-in visual and chemical checkpoints. The transition from a deep, dark acidic solution to a brightly fluorescent or distinctively colored precipitate upon pH adjustment confirms the successful formation of the spiro-lactone xanthene core.

Reagents & Materials

-

Precursor: 2-(3-Amino-4-hydroxybenzoyl)benzoic acid (CAS: 41378-34-1, ≥99% purity)[1]

-

Coupling Partners: Resorcinol, 3-Diethylaminophenol, or 1,6-Dihydroxynaphthalene (depending on the desired dye class)

-

Catalyst/Solvent: Methanesulfonic acid (MSA, ≥99%)

-

Workup Reagents: Sodium hydroxide (NaOH, 1M and 5M aqueous solutions), Ice-cold distilled water

-

Chromatography: Dichloromethane (DCM), Methanol (MeOH), Silica Gel (60 Å, 230-400 mesh)

Step-by-Step Methodology

-

Preparation: In a dry, 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 equivalent (e.g., 2.57 g, 10 mmol) of 2-(3-Amino-4-hydroxybenzoyl)benzoic acid.

-

Coupling Partner Addition: Add 1.1 equivalents of the selected phenolic coupling partner (e.g., 1.21 g of resorcinol for an amino-fluorescein derivative).

-

Causality: A slight excess of the phenolic partner ensures complete consumption of the more valuable benzoylbenzoic acid precursor[4].

-

-

Catalysis & Solvation: Slowly add 15 mL of neat MSA. Stir the mixture at room temperature for 15 minutes to ensure complete dissolution. The mixture will transition to a deep red/brown color.

-

Thermal Condensation: Transfer the flask to an oil bath pre-heated to 85–90 °C . Stir continuously for 12 to 16 hours.

-

Quenching: Remove the flask from the heat and allow it to cool to room temperature. Slowly pour the viscous acidic mixture into 150 mL of vigorously stirred crushed ice/water.

-

Precipitation: The solution will be highly acidic (pH < 1). Slowly add 5M NaOH dropwise while monitoring the pH with a calibrated meter. Adjust the pH to exactly 4.0–5.0 .

-

Isolation: Collect the precipitate via vacuum filtration using a sintered glass funnel. Wash the filter cake with copious amounts of cold distilled water to remove residual MSA and unreacted water-soluble phenols.

-

Purification: Dry the crude solid under vacuum at 40 °C. Purify via silica gel column chromatography using a gradient of DCM to DCM:MeOH (95:5) to isolate the pure asymmetric xanthene dye.

Workflow for the one-pot synthesis of asymmetric xanthene dyes using MSA catalysis.

Data Presentation & Expected Outcomes

The choice of the phenolic coupling partner dictates the photophysical properties of the resulting asymmetric dye. Table 1 summarizes the expected quantitative data when scaling this protocol to 10 mmol.

Table 1: Quantitative Data for Asymmetric Xanthene Dyes Synthesized via MSA Catalysis

| Phenolic Coupling Partner | Resulting Dye Class | Reaction Time (h) | Temp (°C) | Isolated Yield (%) | Abs Max (nm) | Em Max (nm) |

| Resorcinol | Amino-Fluorescein | 12 | 85 | 68 | 495 | 518 |

| 3-Diethylaminophenol | Amino-Rhodol | 16 | 90 | 62 | 525 | 548 |

| 3-Aminophenol | Amino-Rhodamine | 16 | 90 | 55 | 505 | 525 |

| 1,6-Dihydroxynaphthalene | Amino-Naphthofluorescein | 24 | 90 | 45 | 590 | 615 |

*Photophysical properties measured in 0.1 M Tris-HCl buffer (pH 8.0).

Troubleshooting & Quality Control

-

Incomplete Cyclization: If TLC indicates the presence of a triphenylmethane intermediate (often non-fluorescent under 365 nm UV), the reaction temperature may be too low. Ensure the internal temperature of the MSA solution reaches exactly 85 °C. Do not exceed 95 °C, as this will trigger thermal degradation of the primary amine.

-

Over-alkalization during Quench: If the pH during the quenching step exceeds 8.0, the spiro-lactone ring will open. This forms a highly water-soluble carboxylate and phenolate system, leading to massive yield loss during filtration. Strict pH monitoring (stopping at pH 4.0–5.0) is mandatory to force the lactone precipitation.

References

-

[3] Fluoran - Grokipedia

-

[1] 2-(3-amino-4-hydroxybenzoyl)benzoic acid - GlobalChemMall

-

[2] Synthesis of New Xanthene Derivatives - Gutenberg Open Science

-

[4] US8530675B2 - Process for the synthesis of 4,5,6,7-tetrachloro-3′,6′-dihydroxy-2′,4′,5′,7′-tetraiodo-3H-spiro[isobenzofuran-1,9′-xanthen]-3-one (rose bengal) and related xanthenes - Google Patents

Sources

- 1. m.globalchemmall.com [m.globalchemmall.com]

- 2. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 3. grokipedia.com [grokipedia.com]

- 4. US8530675B2 - Process for the synthesis of 4,5,6,7-tetrachloro-3â²,6â²-dihydroxy-2â²,4â²,5â²,7â²-tetraiodo-3H-spiro[isobenzofuran-1,9â²-xanthen]-3-one (rose bengal) and related xanthenes - Google Patents [patents.google.com]

Introduction: The Synthetic Potential of 2-(3-Amino-4-hydroxybenzoyl)benzoic Acid

An in-depth guide to the synthesis of heterocyclic scaffolds from 2-(3-Amino-4-hydroxybenzoyl)benzoic acid, designed for chemists and drug discovery professionals. This document provides a strategic overview of potential cyclization pathways, detailed experimental protocols, and the rationale behind methodological choices.

2-(3-Amino-4-hydroxybenzoyl)benzoic acid is a polysubstituted benzophenone derivative that serves as a versatile precursor for the synthesis of complex heterocyclic systems. Its structure contains four key functional groups—a carboxylic acid, a ketone, a primary aromatic amine, and a phenolic hydroxyl group—offering multiple possibilities for intramolecular cyclization. The resulting heterocyclic cores, such as acridones and quinazolinediones, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.

This guide explores the strategic considerations for directing the cyclization of this precursor towards specific, high-value molecular architectures. We provide two distinct, field-proven protocols based on acid and base catalysis, explaining the mechanistic rationale that governs the selectivity of each transformation.

Section 1: Mechanistic Considerations and Strategic Selection of Cyclization Pathway

The regiochemical outcome of the intramolecular cyclization is dictated by the reaction conditions, which selectively enhance the nucleophilicity or electrophilicity of the molecule's functional groups. The primary competition exists between the nucleophilic amine and the electrophilic ketone and carboxylic acid moieties.

-

Amine-Ketone Cyclization: This pathway involves the nucleophilic attack of the 3-amino group on the benzophenone's carbonyl carbon. This reaction, typically promoted by strong acid or base, leads to the formation of a six-membered ring, ultimately yielding a substituted acridone skeleton after dehydration. This is a well-established transformation for 2-aminobenzophenones.[1][2][3]

-

Amine-Carboxylic Acid Cyclization: The reaction between the 3-amino group and the 2-carboxylic acid would form an eight-membered lactam (amide) ring. While not impossible, the formation of medium-sized rings is often kinetically and thermodynamically disfavored compared to the formation of five- or six-membered rings. Therefore, this pathway is generally less probable under standard conditions.

-

Hydroxyl Group Reactivity: The 4-hydroxyl group is also a potential nucleophile, though it is weaker than the amino group. Under certain conditions, it could react with the carboxylic acid to form a benzoxazinone-type intermediate, but this is less common than reactions involving the more nucleophilic amine.

The choice of an acid- or base-catalyzed protocol is therefore the critical determinant in selectively forming the desired heterocyclic product.

Caption: Potential cyclization pathways for 2-(3-Amino-4-hydroxybenzoyl)benzoic acid.

Section 2: Protocol I - Acid-Catalyzed Cyclization to a Substituted Acridone

This protocol leverages strong acid to promote the intramolecular cyclization between the amino group and the ketone, a variation of the Jourdan-Ullmann reaction. Polyphosphoric acid (PPA) is the reagent of choice as it serves as both a non-oxidizing Brønsted acid catalyst and a powerful dehydrating agent, driving the reaction to completion.

Principle of the Method

The reaction proceeds via protonation of the benzophenone's carbonyl group, which significantly enhances its electrophilicity. The nearby 3-amino group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. The subsequent dehydration of the resulting intermediate yields the planar, conjugated acridone ring system. High temperatures are required to overcome the activation energy for this condensation.

Detailed Experimental Protocol

-

Reagent Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) overnight and cooled under a desiccator or an inert atmosphere (N₂ or Argon).

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a gas outlet, place 2-(3-Amino-4-hydroxybenzoyl)benzoic acid (5.14 g, 20 mmol).

-

Catalyst Addition: Carefully add polyphosphoric acid (~50 g) to the flask. The PPA should be sufficiently fluid to allow for stirring; gentle pre-warming of the PPA may be necessary.

-

Reaction Execution: Begin vigorous stirring to ensure a homogenous slurry. Heat the reaction mixture in an oil bath to 130-140 °C.

-

Monitoring: Maintain this temperature for 4-6 hours. The reaction progress can be monitored by taking small aliquots, quenching them in ice-water, and analyzing by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% Methanol in Dichloromethane). The product should appear as a new, highly fluorescent spot.

-

Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-90 °C. In a separate large beaker, prepare 500 g of crushed ice. CAUTION: Carefully and slowly pour the hot, viscous reaction mixture onto the crushed ice with continuous stirring. This quenching process is highly exothermic.

-

Isolation: The crude product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), followed by a wash with a cold 5% sodium bicarbonate solution to remove any unreacted starting material, and finally with more cold water.

-

Drying: Dry the solid product in a vacuum oven at 60-70 °C to a constant weight. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

Data and Troubleshooting

| Parameter | Value / Condition | Scientist's Notes |

| Catalyst | Polyphosphoric Acid (PPA) | Superior to H₂SO₄ as it minimizes charring and sulfonation side products. |

| Temperature | 130-140 °C | Temperatures below 120 °C may result in incomplete reaction. Above 150 °C, the risk of degradation increases. |

| Reaction Time | 4-6 hours | Monitor by TLC to avoid prolonged heating which can lower the yield. |

| Expected Yield | 75-85% | Yield is highly dependent on the efficiency of the workup and purification steps. |

| Potential Issue | Solidification of mixture | If the mixture becomes too thick to stir, a small amount of additional PPA can be carefully added. |

Section 3: Protocol II - Base-Mediated Cyclization to a Substituted Acridone

This protocol utilizes a strong, non-nucleophilic base in an aprotic polar solvent to facilitate the cyclization. This method is particularly effective for substrates that may be sensitive to strong acids.[1][2]

Principle of the Method

Sodium hydride (NaH) deprotonates the primary amine, generating a highly nucleophilic anilide anion. This anion then readily attacks the electrophilic ketone carbonyl in an intramolecular fashion. The resulting tetrahedral intermediate collapses, and subsequent dehydration (often during aqueous workup) yields the acridone product. The hydroxyl group may also be deprotonated but the resulting phenoxide is less nucleophilic than the anilide.

Detailed Experimental Protocol

-

Reagent Preparation: Use anhydrous dimethyl sulfoxide (DMSO). Dry all glassware thoroughly and assemble under an inert atmosphere (N₂ or Argon).

-

Reaction Setup: To a 250 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 g, 30 mmol, 60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.

-

Solvent Addition: Add 80 mL of anhydrous DMSO to the flask.

-

Substrate Addition: Dissolve 2-(3-Amino-4-hydroxybenzoyl)benzoic acid (5.14 g, 20 mmol) in 40 mL of anhydrous DMSO. Transfer this solution to the dropping funnel and add it dropwise to the stirred NaH suspension over 30 minutes at room temperature. Effervescence (H₂ gas) will be observed.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to 80-90 °C for 2-3 hours.

-

Monitoring: Monitor the reaction by TLC as described in Protocol I.

-

Workup: Cool the reaction mixture to room temperature. CAUTION: Slowly and carefully quench the reaction by the dropwise addition of 50 mL of ice-cold water.

-

Isolation: Acidify the aqueous mixture to pH 5-6 with 2M HCl. The product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid extensively with water, then with a small amount of cold ethanol to remove impurities.

-

Drying: Dry the product in a vacuum oven at 60-70 °C. Recrystallize if necessary.

Data and Troubleshooting

| Parameter | Value / Condition | Scientist's Notes |

| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base is crucial. Ensure the mineral oil is removed for optimal reactivity. |

| Solvent | Anhydrous DMSO | The solvent must be aprotic and polar to dissolve the substrate and stabilize the anionic intermediate. |

| Temperature | 80-90 °C | Gentle heating is sufficient to drive the reaction to completion once the anion is formed. |

| Expected Yield | 65-80% | Yields can be affected by moisture; strict anhydrous conditions are paramount. |

| Potential Issue | Incomplete reaction | Ensure the NaH is fresh and properly washed. Incomplete deprotonation is a common failure mode. |

Section 4: Overall Workflow and Decision Logic

The selection between an acid- or base-catalyzed protocol depends on the substrate's stability and the desired operational simplicity. The acid-catalyzed PPA method is often more direct but requires handling a highly viscous mixture at high temperatures. The base-mediated NaH method operates under milder temperatures but demands strict anhydrous and inert conditions.

Caption: Decision logic and experimental workflow for acridone synthesis.

References

-

Adams, J. H., Gupta, P., Khan, M. S., Lewis, J. R., & Watt, R. A. (1976). Intramolecular Cyclisation of 2-Aminobenzophenones; a New 9-Acridone Synthesis. Journal of the Chemical Society, Perkin Transactions 1, (19), 2089-2093. [Link][1][2][3]

-

Alagarsamy, V. (2010). Biological Activity of Quinazolinones. ResearchGate. [Link][4]

-

Kshirsagar, U. A. (2015). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link][5]

-

Willis, M. C., Snell, R. H., Fletcher, A. J., & Woodward, R. L. (2006). Synthesis of Quinazolinediones. Organic Chemistry Portal. [Link][6]

Sources

- 1. Intramolecular cyclisation of 2-aminobenzophenones; a new 9-acridone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Intramolecular cyclisation of 2-aminobenzophenones; a new 9-acridone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Intramolecular cyclisation of 2-aminobenzophenones; a new 9-acridone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinediones synthesis [organic-chemistry.org]

Application Note: Functionalizing Polyimides with 2-(3-Amino-4-hydroxybenzoyl)benzoic Acid

This Application Note provides a comprehensive technical guide for utilizing 2-(3-Amino-4-hydroxybenzoyl)benzoic acid (3,4-AHBBA) in the synthesis of functionalized polyimides.

Based on its chemical structure (CAS 41378-34-1), this molecule is a high-value functional monomer and end-capper used primarily to introduce photosensitivity , alkali solubility , and adhesive properties into polyimide backbones. It is particularly relevant for the development of Photosensitive Polyimides (PSPIs) and Poly(benzoxazole-imide) hybrid materials.

Executive Summary

2-(3-Amino-4-hydroxybenzoyl)benzoic acid (3,4-AHBBA) acts as a strategic "molecular anchor" in polyimide synthesis. Unlike standard diamines, it possesses a unique combination of an amine (for backbone attachment), a carboxylic acid (for alkali solubility), a hydroxyl group (for adhesion/crosslinking), and a benzophenone moiety (for UV photosensitivity).

Key Applications:

-

Photosensitive Polyimides (PSPI): Acts as a reactive end-capper to provide intrinsic UV sensitivity and aqueous base developability.

-

Microelectronic Coatings: Enhances adhesion to copper and silicon wafers via the ortho-hydroxy-amide functionality.

-

Poly(benzoxazole-imide) Hybrids: Serves as a precursor for thermal cyclization to benzoxazole rings, improving thermal stability (

).

Chemical Properties & Reactivity Profile[3][4]

Understanding the multifunctionality of 3,4-AHBBA is critical for experimental design.

| Property | Specification | Functional Role in Polyimide |

| CAS Number | 41378-34-1 | Identity verification.[1][2][3] |

| Molecular Weight | 257.24 g/mol | Stoichiometric calculations (End-capping). |

| Amine Group (-NH | Primary, Aromatic | Reacts with Anhydride groups to form the imide linkage. |

| Carboxylic Acid (-COOH) | Aromatic | Provides Alkali Solubility (for developers) or reacts with epoxies. |

| Hydroxyl Group (-OH) | Phenolic (Ortho to NH | Facilitates Benzoxazole formation (thermal) or adhesion. |

| Benzophenone Core | Diaryl Ketone | Acts as an internal Photo-initiator (UV crosslinking). |

Reactivity Map (Graphviz)

Figure 1: Functional reactivity map of 3,4-AHBBA showing its four distinct chemical pathways in polymer synthesis.

Protocol: Synthesis of Photosensitive Polyimide (End-Capping Method)

This protocol describes the synthesis of a Polyamic Acid (PAA) precursor end-capped with 3,4-AHBBA. This method ensures controlled molecular weight and introduces photosensitive functionality at the polymer chain ends.

Materials Required[1][4][5]

-

Dianhydride: 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) or ODPA.

-

Diamine: 4,4'-Oxydianiline (ODA) or p-Phenylenediamine (p-PDA).

-

End-Capper: 2-(3-Amino-4-hydroxybenzoyl)benzoic acid (3,4-AHBBA).

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).

-

Atmosphere: Dry Nitrogen (

).

Step-by-Step Methodology

Step 1: Stoichiometric Calculation

To control molecular weight and ensure complete end-capping, use the Carothers equation modification.

Target Degree of Polymerization (

Step 2: Dissolution of Diamine

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer.

-

Add Diamine (e.g., ODA, 10.0 mmol) .

-

Add NMP (Solvent) to achieve a solid content of 15–20 wt%.

-

Stir at room temperature (

) under

Step 3: Polyamic Acid (PAA) Formation

-

Add Dianhydride (e.g., BPDA, 10.2 mmol) in portions over 30 minutes.

-

Expert Insight: Adding dianhydride slowly prevents local gelation and controls exotherms.

-

-

Stir the viscous solution for 4–6 hours at room temperature.

-

The solution should become clear and highly viscous (Honey-like consistency).

Step 4: End-Capping with 3,4-AHBBA

-

Calculate the required amount of 3,4-AHBBA :

Example: -

Dissolve 3,4-AHBBA in a minimal amount of NMP.

-

Add to the PAA solution dropwise.

-

Stir for an additional 12 hours at room temperature.

-

Mechanism:[4] The amine group of 3,4-AHBBA reacts with the terminal anhydride rings of the PAA chains, forming a terminal amic acid group.

-

Step 5: Thermal Imidization (Thin Film)

-

Spin-coat the PAA solution onto a silicon wafer or glass substrate (1000–3000 rpm).

-

Soft Bake:

for 30 min (Solvent removal). -

Hard Bake (Curing):

- for 30 min.

- for 30 min.

- for 1 hour.

-

Ramp Rate:

.

-

Result: The amic acid groups cyclize to form imides. The ortho-hydroxy group may partially cyclize to form benzoxazole rings at temperatures

, further enhancing stability.

Experimental Workflow Diagram

Figure 2: Step-by-step synthesis workflow for 3,4-AHBBA functionalized polyimide.

Characterization & Quality Control

To validate the incorporation of 3,4-AHBBA, perform the following analyses:

FTIR Spectroscopy

-

Target: Confirm Imidization and End-group presence.

-

Key Peaks:

-

1780 cm

(asym) & 1720 cm -

1370 cm

: C-N stretching (Imide). -

1650 cm

: Benzophenone C=O (from 3,4-AHBBA). Note: This may overlap with Amide I if imidization is incomplete. -

3200-3400 cm

: Broad -OH stretch (Confirming retention of phenolic/acid groups).

-

Solubility Testing

-

Test: Dip the cured film in 2.38% TMAH (Tetramethylammonium hydroxide) .

-